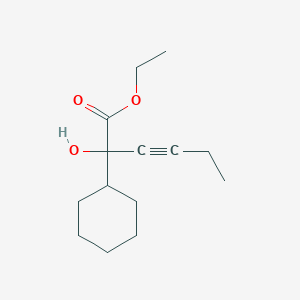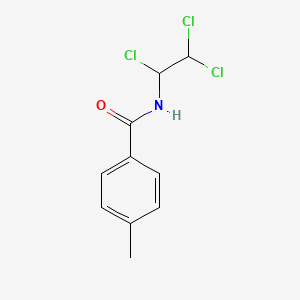
Benzamide, 4-methyl-N-(1,2,2-trichloroethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, 4-methyl-N-(1,2,2-trichloroethyl)-: is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to a benzene ring. This specific compound is notable for its unique structure, which includes a 4-methyl group and a 1,2,2-trichloroethyl group attached to the nitrogen atom of the amide.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-methyl-N-(1,2,2-trichloroethyl)- typically involves the reaction of 4-methylbenzoyl chloride with 1,2,2-trichloroethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions:
Oxidation: Benzamide, 4-methyl-N-(1,2,2-trichloroethyl)- can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can target the amide group.
Substitution: Nucleophilic substitution reactions can occur at the trichloroethyl group, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides with various functional groups.
科学研究应用
Chemistry: Benzamide, 4-methyl-N-(1,2,2-trichloroethyl)- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of benzamide derivatives on cellular processes. It may also serve as a model compound for investigating the metabolism and toxicity of similar compounds.
Medicine: Benzamide derivatives have been explored for their potential therapeutic properties, including anti-inflammatory, analgesic, and antipsychotic effects. This specific compound may be investigated for similar applications.
Industry: In the industrial sector, Benzamide, 4-methyl-N-(1,2,2-trichloroethyl)- can be used in the production of polymers, resins, and other materials. Its unique structure allows for the modification of physical and chemical properties of the final products.
作用机制
The mechanism of action of Benzamide, 4-methyl-N-(1,2,2-trichloroethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity in the nervous system. The trichloroethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its targets.
相似化合物的比较
Benzamide: The simplest amide derivative of benzoic acid.
4-Methylbenzamide: Similar structure but lacks the trichloroethyl group.
N-(1,2,2-Trichloroethyl)benzamide: Similar structure but lacks the 4-methyl group.
Uniqueness: Benzamide, 4-methyl-N-(1,2,2-trichloroethyl)- is unique due to the presence of both the 4-methyl and 1,2,2-trichloroethyl groups. These groups confer distinct chemical and physical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
90283-59-3 |
|---|---|
分子式 |
C10H10Cl3NO |
分子量 |
266.5 g/mol |
IUPAC 名称 |
4-methyl-N-(1,2,2-trichloroethyl)benzamide |
InChI |
InChI=1S/C10H10Cl3NO/c1-6-2-4-7(5-3-6)10(15)14-9(13)8(11)12/h2-5,8-9H,1H3,(H,14,15) |
InChI 键 |
ZFVMVUFNYRKVFW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


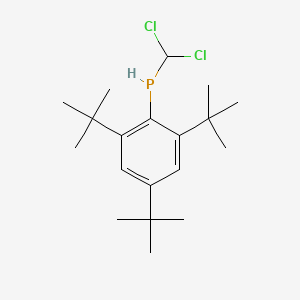
![3-Chloro-2-cyclohexyl-1-[2-(cyclohexylethynyl)cyclohexyl]octahydro-1H-phosphindole](/img/structure/B14360618.png)
![2-[4-[1-(diethylamino)-1-sulfanylidenepropan-2-ylidene]-1,3-dithietan-2-ylidene]-N,N-diethylpropanethioamide](/img/structure/B14360635.png)

![N-(2-Hydroxyethyl)-2-[4-(4-methoxybenzoyl)piperazin-1-yl]acetamide](/img/structure/B14360650.png)
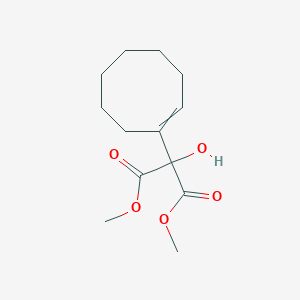
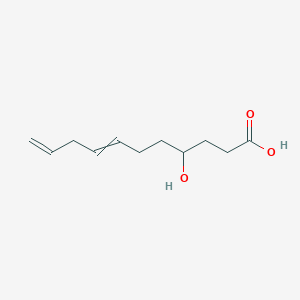
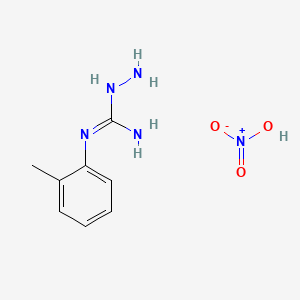
![3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine](/img/structure/B14360674.png)
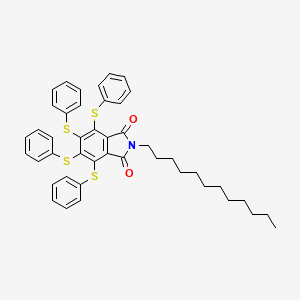
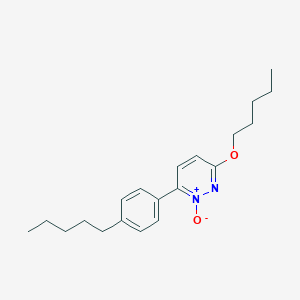
![2-[(Z)-(4-Methylphenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14360690.png)
![[3-(4-tert-Butylcyclohexylidene)prop-1-en-1-yl]benzene](/img/structure/B14360692.png)
